3-Hydroxy-2,2,4-trimethylpentanoic acid

Exposure biomonitoring Toxicokinetics Plasticizer metabolite

TXIB exposure biomonitoring demands a metabolite reference standard with unequivocal identity. This compound-the sole terminal oxidative metabolite of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB)-delivers dose-proportional urinary excretion validated from 48-750 mg/kg, making it the definitive LC-MS/MS analyte for regulatory exposure assessment. • White to pale yellow crystalline solid, ≥98% purity (mp 93-98°C); recrystallizable without chromatography • NIST Coblentz-evaluated IR spectrum enables immediate lot identity verification against a public reference • Also serves as a sterically hindered building block for low-VOC polyester/polyurethane coating modifiers via esterification

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 35763-45-2
Cat. No. B047877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,2,4-trimethylpentanoic acid
CAS35763-45-2
Synonyms3-Hydroxy-2,2,4-trimethyl-valeric Acid;  2,2,4-Trimethyl-3-hydroxyvaleric Acid
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)C(=O)O)O
InChIInChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11)
InChIKeyOJLBQZJKORZRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Hydroxy‑2,2,4‑trimethylpentanoic Acid – Identity & Physicochemical Profile


3‑Hydroxy‑2,2,4‑trimethylpentanoic acid (also named 2,2,4‑trimethyl‑3‑hydroxyvaleric acid or HTMV) is an eight‑carbon branched‑chain hydroxy‑carboxylic acid (C₈H₁₆O₃, MW 160.21) that bears a single chiral center [1]. It is most prominently known as the terminal oxidative metabolite of the widely used plasticizer and coalescent 2,2,4‑trimethyl‑1,3‑pentanediol diisobutyrate (TXIB) and its monoisobutyrate analog, and it has been validated as a quantitative urinary biomarker for human and animal exposure to these substances [2]. The free acid is a white to pale yellow crystalline solid with a melting point of 93–98 °C and limited solubility in chloroform, DMSO, and methanol [1].

3‑Hydroxy‑2,2,4‑trimethylpentanoic Acid – Substitution Risks


In‑class branched‑chain hydroxy acids (e.g., 2‑hydroxyisobutyric acid, 3‑hydroxy‑2,2‑dimethylbutyric acid, or pantoic acid) differ substantially in carbon skeleton, oxidation state, and metabolic fate and therefore cannot serve as drop‑in replacements in either exposure‑biomonitoring or polymer‑intermediate workflows. The target compound’s specific metabolic origin from TXIB—and its demonstrated proportionality between absorbed dose and urinary excretion (4–5 % of administered dose)—is a property that is not shared by any other branched hydroxy acid [1]. In synthetic applications, the combination of a tertiary α‑carbon, a secondary β‑alcohol, and an isopropyl side‑chain creates steric hindrance and hydrogen‑bonding patterns that are absent in simpler analogs, directly affecting esterification kinetics and polymer free volume. Therefore, substituting an analog without re‑validating the analytical or performance method would break the traceability required for regulatory exposure assessment or for reproducible polymer architecture.

3‑Hydroxy‑2,2,4‑trimethylpentanoic Acid – Differentiation Evidence


HTMV vs. TMPD: Dose-Proportional Urinary Excretion

In a controlled rat study (Sprague–Dawley, single i.p. dose 48–750 mg/kg of TMPD‑MB or TMPD‑DB), the urinary excretion amount of 3‑hydroxy‑2,2,4‑trimethylvaleric acid (HTMV) was proportional to absorbed dose across the full exposure range, accounting for 4–5 % of the administered dose at the lowest dosage level for both parent compounds. In contrast, the co‑metabolite 2,2,4‑trimethyl‑1,3‑pentanediol (TMPD) did not exhibit the same exposure‑linear proportionality, leading the authors to designate HTMV as the “optimal biomarker” for monitoring mixed exposures [1]. This head‑to‑head comparison within the identical in‑vivo model and sampling protocol establishes HTMV’s superior fitness‑for‑purpose in quantitative exposure assessment.

Exposure biomonitoring Toxicokinetics Plasticizer metabolite

Solid Acid vs. Liquid Ester: Formulation & Handling

The commercially dominant coalescent Texanol (2,2,4‑trimethyl‑1,3‑pentanediol monoisobutyrate) and the analogous di‑ester TXIB are both liquids at ambient temperature (Texanol boiling point ~254 °C). In contrast, 3‑hydroxy‑2,2,4‑trimethylpentanoic acid is a crystalline solid with a melting range of 93–98 °C [1]. The conversion of this solid acid to its methyl or isobutyl ester is a deliberate synthetic step described in the patent literature for the preparation of low‑VOC, high‑film‑formation‑efficiency coalescents [2]. This solid‑state advantage simplifies purification by recrystallization (reported 98 % purity, 98.4 % yield after acetonitrile recrystallization at 40 °C), avoiding the distillation infrastructure required for liquid esters.

Coalescent intermediate Water-based paint Polymer synthesis

Branched Architecture: Steric and H‑Bonding Differentiation

3‑Hydroxy‑2,2,4‑trimethylpentanoic acid presents a unique combination of three substituents on the pentanoic backbone: a gem‑dimethyl group at C2, a secondary alcohol at C3, and an isopropyl group at C4. This creates an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 57.5 Ų . In comparison, the nearest commercially common branched hydroxy acids—2‑hydroxyisobutyric acid (HIBA, TPSA 57.5 Ų, XLogP 0.3) and 2,2‑bis(hydroxymethyl)propionic acid (BHPA, TPSA 77.8 Ų)—differ markedly in both lipophilicity and hydrogen‑bond donor/acceptor count. The higher logP of HTMV implies greater compatibility with hydrophobic polymer backbones, while the single secondary alcohol limits crosslinking density relative to di‑ or tri‑hydroxy monomers.

Steric hindrance Esterification reactivity Polymer free volume

Validated IR Reference Spectrum for QC Identity

An evaluated infrared reference spectrum of 3‑hydroxy‑2,2,4‑trimethylpentanoic acid (condensed phase) is available from the Coblentz Society collection via the NIST Chemistry WebBook, recorded on a dispersive instrument [1]. The availability of such a curated, community‑validated spectrum reduces the burden of in‑house reference‑standard characterization during incoming quality control. For many structurally related branched‑chain hydroxy acids that are not indexed in the NIST/Coblentz collection, no equivalent public‑domain IR reference exists, forcing QC laboratories to prepare and validate their own primary reference spectra.

Quality control Spectroscopic identity Reference standard

3‑Hydroxy‑2,2,4‑trimethylpentanoic Acid – Application Scenarios


TXIB & TMPD‑MB Urinary Biomonitoring

HTMV is the only metabolite for which dose‑proportional urinary excretion has been demonstrated across the full exposure range (48–750 mg/kg) for both parent compounds TMPD‑MB and TMPD‑DB [1]. In a regulatory toxicology program that must quantify aggregate exposure to coalescent/plasticizer mixtures, HTMV—and not TMPD—should be chosen as the analyte for LC‑MS/MS method development.

Low‑VOC Coalescent Ester Synthesis for Water-Based Coatings

The solid acid form of HTMV (mp 93–98 °C) can be purified to 98 % by simple recrystallization and then esterified to yield methyl 2,2,4‑trimethyl‑3‑hydroxyvalerate, a coalescent precursor that, when formulated into water‑based steel‑structure paints, contributes to reduced VOC content and improved film‑formation efficiency compared with conventional benzyl alcohol/ethylene glycol butyl ether blends [2].

Branched Monomer for Hydrophobic Polyesters

With an XLogP3 of 1.4 and only two hydrogen‑bond donors, HTMV provides a hydrophobic, sterically hindered building block that is expected to reduce water uptake in polyester or polyurethane coatings when incorporated as a chain‑end modifier or co‑monomer, a property that distinguishes it from more hydrophilic analogs such as 2,2‑bis(hydroxymethyl)propionic acid .

QC Identity Confirmation via Public IR Reference Data

The existence of a Coblentz‑evaluated IR spectrum in the NIST collection allows immediate identity verification of received lots against a publicly available, curated reference, reducing the need for in‑house synthesis of a primary reference standard [3].

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